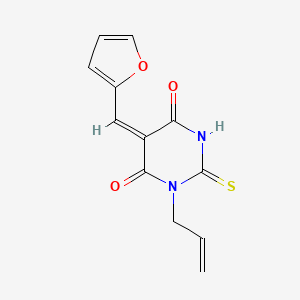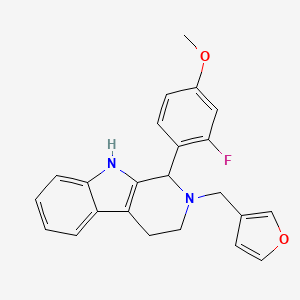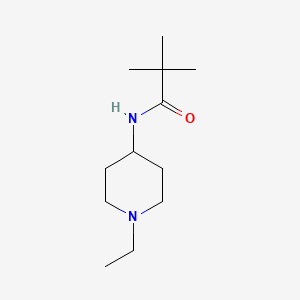
N-(4-methoxyphenyl)-2-methyl-1-indolinecarbothioamide
Overview
Description
N-(4-methoxyphenyl)-2-methyl-1-indolinecarbothioamide, also known as MIPT, is a chemical compound that belongs to the class of indole-based synthetic drugs. It is a thioamide derivative of the indoline family and has been found to have psychoactive properties. MIPT has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. In
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-methyl-1-indolinecarbothioamide is not well understood, but it is believed to act as a partial agonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. This compound has also been found to have affinity for other serotonin receptors, as well as dopamine and norepinephrine receptors.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive properties. This compound has also been found to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-2-methyl-1-indolinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized. This compound is also relatively stable and can be stored for long periods of time without degradation. However, this compound has some limitations as well. It is not well studied in humans and its safety profile is not well understood. This compound is also a controlled substance and requires special licensing for use in research.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-2-methyl-1-indolinecarbothioamide. One area of interest is its potential use in the treatment of depression and anxiety disorders. This compound has been found to have antidepressant and anxiolytic properties in animal studies and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been found to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the safety and efficacy of this compound for these applications.
Conclusion
In conclusion, this compound is a chemical compound that has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has psychoactive properties and has been investigated for its potential use in the treatment of depression and anxiety disorders. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including its potential use in the treatment of neurodegenerative diseases.
Scientific Research Applications
N-(4-methoxyphenyl)-2-methyl-1-indolinecarbothioamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to have psychoactive properties and has been used in studies investigating the effects of serotonin receptor agonists on behavior and brain function. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-11-13-5-3-4-6-16(13)19(12)17(21)18-14-7-9-15(20-2)10-8-14/h3-10,12H,11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGAXRIORUYGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-nitrobenzylidene)amino]-N-{4-[(4-nitrobenzylidene)amino]phenyl}benzamide](/img/structure/B4791491.png)


![ethyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4791531.png)




![methyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}benzoate](/img/structure/B4791578.png)

![4-bromo-1-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4791587.png)
![6-(2-furyl)-N-(5-methyl-2-pyridinyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4791590.png)
